molecular formula C23H16N2O4S B12479059 N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

Cat. No.: B12479059
M. Wt: 416.5 g/mol
InChI Key: GZLGQCNXJGLMOU-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a thiochromen ring system, which is fused with a benzamide moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiochromen ring, followed by the introduction of the benzamide group through amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including enzyme inhibition and antimicrobial properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: Shares structural similarities but differs in the functional groups attached to the aromatic rings.

    4-methylmorpholine N-oxide: Another compound with a similar aromatic structure but different functional groups and applications.

Uniqueness

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide is unique due to its specific combination of a thiochromen ring and benzamide moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H16N2O4S/c1-14-6-8-15(9-7-14)20-21(26)18-4-2-3-5-19(18)30-23(20)24-22(27)16-10-12-17(13-11-16)25(28)29/h2-13H,1H3,(H,24,27)

InChI Key

GZLGQCNXJGLMOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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